molecular formula C22H22N2O5S B4757301 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide

2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide

Cat. No. B4757301
M. Wt: 426.5 g/mol
InChI Key: GGODBTOYMKOMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide binds irreversibly to the active site of BTK, preventing its phosphorylation and downstream signaling. This leads to inhibition of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide also inhibits other kinases in the B-cell receptor signaling pathway, including AKT and ERK, which further enhances its anti-tumor activity.
Biochemical and Physiological Effects:
2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide has been shown to induce apoptosis and cell death in B-cell malignancies, both in vitro and in vivo. It also inhibits B-cell receptor signaling and downstream pathways, leading to decreased proliferation and survival of tumor cells. 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell activation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide is its potent and selective inhibition of BTK, which makes it an attractive therapeutic target for B-cell malignancies. 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide has also shown good pharmacokinetic properties and is well-tolerated in preclinical studies. However, one of the limitations of 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide is its irreversible binding to BTK, which may limit its use in certain clinical settings. Additionally, the long-term effects of BTK inhibition on normal B-cell function are not fully understood and require further investigation.

Future Directions

There are several potential future directions for the development of 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their anti-tumor activity. Another potential direction is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by B-cell receptor signaling. Finally, the development of biomarkers to predict response to BTK inhibitors and monitor treatment efficacy is an important area of research.

Scientific Research Applications

2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide has been extensively studied in preclinical models of B-cell malignancies and has shown potent activity against BTK. In vitro studies have shown that 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide inhibits BTK phosphorylation and downstream signaling pathways, leading to apoptosis and cell death in B-cell malignancies. In vivo studies have demonstrated that 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide can inhibit tumor growth and prolong survival in mouse models of CLL and NHL.

properties

IUPAC Name

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c25-22(23-15-19-7-4-14-28-19)16-29-18-9-11-20(12-10-18)30(26,27)24-13-3-6-17-5-1-2-8-21(17)24/h1-2,4-5,7-12,14H,3,6,13,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGODBTOYMKOMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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